molecular formula C18H18ClNO4 B13459321 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B13459321
M. Wt: 347.8 g/mol
InChI Key: PUDKBIHOOPWYIQ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dioxaindan ring followed by the introduction of the dihydroisoquinoline moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced isoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research into the biological activity of this compound includes its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: The compound’s unique properties make it a candidate for various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound shares the dioxaindan ring but differs in the attached functional groups.

    5-(1,3-Dioxaindan-5-yl)pentanoic acid: Another compound with the dioxaindan ring, but with a different side chain.

Uniqueness

1-(1,3-Dioxaindan-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is unique due to its combination of the dioxaindan ring and the dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C18H17NO4.ClH/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14;/h3-4,7-9H,5-6,10H2,1-2H3;1H

InChI Key

PUDKBIHOOPWYIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC4=C(C=C3)OCO4)OC.Cl

Origin of Product

United States

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